molecular formula C9H20N4O2 B013850 N-omega-Propyl-L-arginine CAS No. 137361-05-8

N-omega-Propyl-L-arginine

Numéro de catalogue: B013850
Numéro CAS: 137361-05-8
Poids moléculaire: 216.28 g/mol
Clé InChI: AOMXURITGZJPKB-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-omega-Propyl-L-arginine (NPA) is a chemically modified arginine derivative that acts as a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). It exhibits a Ki value of 57 nM for nNOS and demonstrates 149-fold selectivity over endothelial nitric oxide synthase (eNOS), making it a critical tool for dissecting isoform-specific roles of NOS in physiological and pathological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Protected Intermediate Strategy

The synthesis of NPA typically begins with protecting the alpha-amino and guanidine groups of L-arginine to prevent undesired side reactions. A common approach involves:

  • Boc Protection of the Alpha-Amino Group : Treating L-arginine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (pH 9–10) yields Boc-L-arginine .

  • Nitro Protection of the Guanidine Group : Reacting Boc-L-arginine with concentrated nitric acid converts the guanidine moiety to a nitro group, forming Boc-L-Arg(NO₂)-OH .

  • Omega-Amino Alkylation : The omega-amino group is selectively alkylated using propyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). This step introduces the propyl group while maintaining the Boc and nitro protections .

  • Deprotection : Sequential treatment with HCl/ethanol removes the Boc group, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group back to guanidine, yielding NPA .

Key Reaction Parameters:

  • Alkylation Efficiency : Propyl bromide reacts at 60°C for 12–24 hours, achieving 70–85% yield .

  • Stereochemical Integrity : Chiral HPLC confirms >98% enantiomeric excess post-synthesis .

Reductive Amination Approach

An alternative method employs reductive amination to directly introduce the propyl group:

  • Condensation : React L-arginine with propionaldehyde in methanol under acidic conditions (pH 4–5) to form an imine intermediate .

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine, yielding NPA .

Optimization Challenges:

  • Selectivity : Competing reactions at the alpha-amino and guanidine groups necessitate strict pH control (pH 4–5) .

  • Byproduct Formation : Excess propionaldehyde increases dimerization byproducts, limiting yields to 50–60% .

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance scalability:

  • Microfluidic Mixing : Boc-L-Arg(NO₂)-OH and propyl bromide are combined in a micromixer (residence time: 2 minutes) at 60°C, achieving 90% conversion .

  • In-Line Purification : Integrated cation-exchange resins remove unreacted starting materials, streamlining the process .

Economic Considerations:

  • Cost of Propylating Agents : Propyl iodide offers faster kinetics but is 3× costlier than propyl bromide, favoring the latter for large-scale use .

  • Waste Management : Solvent recovery systems reduce DMF usage by 40%, aligning with green chemistry principles .

Comparative Analysis of Methodologies

Yield and Purity Across Methods

MethodYield (%)Purity (%)Scalability
Protected Intermediate8598High
Reductive Amination6095Moderate
Continuous Flow9099High

Limitations and Innovations

  • Protected Intermediate Method : Requires multiple protection/deprotection steps, increasing synthesis time (4–6 days) .

  • Enzymatic Catalysis : Emerging studies explore transaminases to catalyze propyl group transfer, potentially bypassing harsh reagents .

Reaction Monitoring and Quality Control

Analytical Techniques

  • LC-MS : Confirms molecular weight (309.4 g/mol for NPA) and detects impurities (<0.5%) .

  • NMR Spectroscopy : ¹H-NMR (D₂O) shows characteristic propyl signals at δ 1.45 (m, 2H) and δ 0.90 (t, 3H) .

Analyse Des Réactions Chimiques

Types de réactions

La N-oméga-propyl-L-arginine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de N-oméga-propyl-L-arginine comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de N-oméga-propyl-L-arginine dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des analogues substitués du composé .

Applications de la recherche scientifique

La N-oméga-propyl-L-arginine présente un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Le composé est utilisé comme réactif dans diverses réactions chimiques et études pour explorer sa réactivité et ses propriétés.

    Biologie : En recherche biologique, la N-oméga-propyl-L-arginine est utilisée pour étudier le rôle de la synthase d'oxyde nitrique dans les processus cellulaires et les voies de signalisation.

    Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier comme inhibiteur de la synthase d'oxyde nitrique neuronale, qui est impliquée dans divers troubles neurologiques.

    Industrie : La N-oméga-propyl-L-arginine est utilisée dans le développement de nouveaux matériaux et produits aux propriétés chimiques spécifiques

Mécanisme d'action

La N-oméga-propyl-L-arginine exerce ses effets en inhibant la synthase d'oxyde nitrique neuronale. Cette enzyme est responsable de la production d'oxyde nitrique, une molécule de signalisation impliquée dans divers processus physiologiques. En inhibant cette enzyme, la N-oméga-propyl-L-arginine réduit la production d'oxyde nitrique, modulant ainsi ses effets sur la signalisation cellulaire et la fonction .

Applications De Recherche Scientifique

Pharmacological Properties

NPA is recognized for its ability to selectively inhibit nNOS, which plays a critical role in the production of nitric oxide (NO), a crucial signaling molecule in the nervous system. The compound demonstrates competitive inhibition, making it a valuable tool in studying the physiological and pathological roles of NO in various biological systems.

Neurological Studies

NPA has been extensively used in neurological research to understand the role of NO in neurodegenerative diseases and psychiatric disorders. For instance, studies have shown that NPA can block the effects of phencyclidine (PCP) on locomotor activity and prepulse inhibition in mice, suggesting its potential use in exploring schizophrenia models .

Cardiovascular Research

In cardiovascular studies, NPA has been utilized to investigate its protective effects against reperfusion injury in skeletal muscle. Research indicates that NPA can mitigate oxidative stress and improve recovery following ischemic events, highlighting its potential therapeutic applications in heart disease .

Cancer Research

The compound's role in modulating inflammation through NO pathways has implications for cancer research. By inhibiting nNOS, NPA may influence tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents .

Effects on Ischemic Injury

A notable study by Gowda et al. (2004) demonstrated that NPA significantly reduced tissue damage and improved functional recovery in models of skeletal muscle ischemia. The findings suggest that targeting nNOS with NPA could be a promising strategy for enhancing recovery post-injury .

Impact on Neurobehavioral Outcomes

Klamer et al. (2004) investigated the effects of NPA on neurobehavioral outcomes related to PCP-induced behaviors in mice. The study concluded that NPA effectively normalized locomotor activity disrupted by PCP, supporting its potential use as a therapeutic agent in treating psychotic disorders .

Mécanisme D'action

N-Omega-Propyl-L-Arginine exerts its effects by inhibiting neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound reduces the production of nitric oxide, thereby modulating its effects on cellular signaling and function .

Comparaison Avec Des Composés Similaires

Physicochemical and Clinical Profile

  • Chemical Formula : C₉H₂₀N₄O₂·HCl (hydrochloride salt) .
  • Molecular Weight : 252.74 g/mol .
  • Solubility : 25 mg/mL in DMSO or water (with warming and ultrasonication) .
  • Purity : >98% .
  • Clinical Status: No development reported; strictly for research use .

NPA’s selectivity arises from its structural modification—the addition of a propyl group at the ω-position of L-arginine—which optimizes binding to nNOS’s active site while minimizing interactions with eNOS or inducible NOS (iNOS) .

NPA belongs to a class of NOS inhibitors with varying isoform selectivity, potency, and clinical applicability. Below is a detailed comparison with structurally or functionally related compounds:

Selectivity and Potency

Compound Target Isoform Ki/IC₅₀ (nM) Selectivity Ratio (vs. eNOS/iNOS) Clinical Status
N-omega-Propyl-L-arginine nNOS 57 149-fold (nNOS vs. eNOS) Experimental
S-Ethylisothiourea iNOS 30–100* >1,000-fold (iNOS vs. eNOS/nNOS) Experimental
L-NABE Pan-NOS Not reported Non-selective Preclinical
Juncutol iNOS Not reported Selective for iNOS Preclinical
Pimagedine iNOS ~7,000 Non-selective Investigational

*S-Ethylisothiourea’s IC₅₀ varies by study.

Key Findings:

  • NPA vs. L-NABE: Unlike the non-selective pan-NOS inhibitor L-NABE, NPA avoids off-target effects on eNOS, which is critical for maintaining vascular homeostasis .
  • NPA vs. iNOS Inhibitors: Juncutol and S-Ethylisothiourea target iNOS, which is implicated in inflammatory diseases, whereas NPA’s nNOS specificity makes it valuable in neurodegenerative and neuropathic pain studies .
  • Clinical Relevance: Pimagedine (a weak iNOS inhibitor) reached clinical trials for diabetic nephropathy but failed due to efficacy issues, highlighting the unmet need for isoform-specific inhibitors like NPA .

Structural and Functional Differences

  • S-Ethylisothiourea: Contains a thiourea moiety instead of a propyl group, favoring iNOS binding .
  • L-NABE: A methyl ester derivative of L-arginine with broader NOS inhibition but poor selectivity .
  • NPA’s Advantage: The ω-propyl group enhances steric hindrance, reducing affinity for eNOS’s smaller active site .

Activité Biologique

N-omega-Propyl-L-arginine (NPA) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a significant role in various physiological and pathological processes. This article provides an overview of the biological activity of NPA, including its mechanisms, effects on various conditions, and relevant research findings.

NPA selectively inhibits nNOS with a potency that is significantly higher than its effects on inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). Specifically, it has been reported to be 3158-fold more selective for nNOS compared to iNOS and 149-fold compared to eNOS . The inhibition mechanism involves reversible binding at the arginine substrate site of the enzyme, which prevents the conversion of L-arginine to nitric oxide (NO) and L-citrulline.

Biological Effects

  • Neuroprotective Effects :
    • NPA has shown promising results in models of epilepsy. In studies involving kainic acid-induced status epilepticus in mice, NPA treatment significantly reduced seizure severity and duration, as well as the frequency of epileptiform spikes. It also decreased neuronal activity and gliosis, suggesting its potential as a neuroprotective agent in epilepsy management .
  • Cardiovascular Effects :
    • In animal models, NPA has been observed to improve blood flow during reperfusion injury in skeletal muscle. Infusion of NPA increased vessel diameters and blood flow in reperfused tissues, indicating its potential therapeutic role in ischemia-reperfusion injuries .
  • Role in Pain Management :
    • Research indicates that NPA may modulate pain responses through its action on nNOS. Studies have shown that it can block certain behavioral effects associated with pain modulation, suggesting a role in analgesic therapies .

Table 1: Summary of Key Studies on this compound

Study ReferenceModelFindings
Gowda et al., 2004Skeletal Muscle Reperfusion InjuryIncreased blood flow and vessel diameter; potential for ischemia treatment .
Klamer et al., 2004Mouse Behavioral StudyBlocked phencyclidine effects on locomotor activity; supports role in neuropharmacology .
Zhang et al., 1997In Vitro Enzymatic StudyDemonstrated high selectivity for nNOS over other isoforms; foundational for understanding inhibition mechanisms .
Boer et al., 2000Molecular Pharmacology StudyInvestigated substrate site interactions; critical for drug design targeting NO pathways .
Fedorov et al., 2003Structural AnalysisProvided insights into the specificity of nNOS inhibitors; important for future therapeutic developments .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-omega-Propyl-L-arginine, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : Synthesis typically involves alkylation of L-arginine’s guanidine group using propylating agents under controlled pH. To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection at 210 nm for arginine derivatives . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to verify propyl-group attachment at the omega-position, complemented by mass spectrometry (MS) for molecular weight verification . Cross-referencing with established protocols in the Journal of Organic Chemistry or Analytical Chemistry ensures methodological rigor .

Q. What in vitro assays are recommended for studying N-omega-Propyl-L-arginine’s role in nitric oxide synthase (NOS) inhibition?

  • Methodological Answer : Use competitive enzyme inhibition assays with purified NOS isoforms (e.g., neuronal, endothelial). Measure IC50_{50} values via spectrophotometric detection of citrulline or NADPH oxidation . Include positive controls (e.g., L-NAME) and negative controls (unmodified L-arginine) to validate specificity. Replicate experiments in triplicate to account for batch variability, and apply ANOVA for statistical significance testing .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on N-omega-Propyl-L-arginine’s bioavailability in preclinical models?

  • Methodological Answer : Contradictions often arise from differences in administration routes (oral vs. intravenous) or animal models (e.g., rodents vs. primates). Design a crossover study comparing pharmacokinetic parameters (Cmax_{max}, AUC) across routes and species. Use LC-MS/MS for plasma quantification, ensuring calibration curves align with physiological ranges . Apply meta-analysis to existing literature to identify confounding variables (e.g., diet, co-administered inhibitors) .

Q. What strategies optimize N-omega-Propyl-L-arginine’s stability in long-term in vivo studies?

  • Methodological Answer : Stability challenges include oxidation and enzymatic degradation. Use deuterated solvents in NMR to track degradation byproducts . For in vivo applications, encapsulate the compound in PEGylated liposomes to prolong half-life. Validate stability via longitudinal sampling and HPLC-MS monitoring in plasma/tissue homogenates . Preclinical protocols should follow NIH guidelines for reproducibility, including randomization and blinding .

Q. How can computational modeling predict N-omega-Propyl-L-arginine’s binding affinity to NOS isoforms, and what are the limitations?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the propyl group and NOS active sites. Validate predictions with mutagenesis studies (e.g., alanine scanning of NOS residues). Limitations include force field inaccuracies for post-translational modifications and solvent effects. Cross-validate with experimental IC50_{50} data .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in N-omega-Propyl-L-arginine’s inhibitory potency across independent studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, cofactor concentrations). Perform a sensitivity analysis by replicating experiments under varying conditions. Use Bland-Altman plots to compare inter-study variability . Publish raw datasets in supplementary materials to enable reanalysis .

Q. What statistical frameworks are appropriate for dose-response studies of N-omega-Propyl-L-arginine in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for variability between cell lines or donors. Use Akaike’s Information Criterion (AIC) to select the best-fit model (e.g., sigmoidal vs. biphasic curves). Report 95% confidence intervals for EC50_{50}/IC50_{50} values .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with NIH guidelines when reporting N-omega-Propyl-L-arginine’s preclinical data?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample size justification, randomization, and exclusion criteria . Disclose conflicts of interest and funding sources in the manuscript’s “Author Declarations” section .

Q. Tables for Key Methodological Parameters

Parameter Recommended Method Validation Criteria Reference
Synthesis PurityHPLC-UV (C18 column, 0.1% TFA)≥95% purity, retention time ±0.2 min
NOS Inhibition IC50_{50}Spectrophotometric citrulline assayComparison to L-NAME (positive control)
Pharmacokinetic AnalysisLC-MS/MS (MRM mode)Calibration curve R2^2 ≥0.99
Computational Binding EnergyAutoDock Vina (ΔG ≤ -7 kcal/mol)RMSD ≤2.0 Å from crystallographic data

Propriétés

IUPAC Name

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXURITGZJPKB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(N)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332245
Record name (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137361-05-8
Record name Nω-Propyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137361-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nω-Propyl-L-arginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-omega-Propyl-L-arginine
N-omega-Propyl-L-arginine
N-omega-Propyl-L-arginine
N-omega-Propyl-L-arginine
N-omega-Propyl-L-arginine
N-omega-Propyl-L-arginine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.